molecular formula C10H19N3O7 B12365290 beta-Gal NONOate

beta-Gal NONOate

Cat. No.: B12365290
M. Wt: 293.27 g/mol
InChI Key: DFCOWOMYWFVWMB-XIFSWERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Gal NONOate is synthesized through the reaction of beta-galactosyl-pyrrolidine with nitric oxide under specific conditions. The synthesis involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Mechanism of Action

Beta-Gal NONOate exerts its effects through the controlled release of nitric oxide. The release is triggered by the enzyme beta-galactosidase, which hydrolyzes the compound to produce nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, such as vasodilation and apoptosis .

Properties

Molecular Formula

C10H19N3O7

Molecular Weight

293.27 g/mol

IUPAC Name

(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium

InChI

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1

InChI Key

DFCOWOMYWFVWMB-XIFSWERBSA-N

Isomeric SMILES

C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-]

Canonical SMILES

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.